molecular formula C18H23N7O4 B12597865 (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol CAS No. 915097-77-7

(2R,3R,4S,5R)-2-(6-(cyclopentylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol

Cat. No.: B12597865
CAS No.: 915097-77-7
M. Wt: 401.4 g/mol
InChI Key: GCCHNJBHBGZOBQ-LSCFUAHRSA-N
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Description

This adenosine-derived compound features a purine core substituted at the 6-position with a cyclopentylamino group and at the 2-position with a pyrazole moiety. Its ribose-like tetrahydrofuran backbone contains hydroxyl and hydroxymethyl groups at the 3-, 4-, and 5-positions, respectively . Its synthesis likely involves nucleophilic substitution and protecting group strategies, as seen in related adenosine analogs (e.g., triazole derivatives in ).

Properties

CAS No.

915097-77-7

Molecular Formula

C18H23N7O4

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-pyrazol-1-ylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H23N7O4/c26-8-11-13(27)14(28)17(29-11)24-9-19-12-15(21-10-4-1-2-5-10)22-18(23-16(12)24)25-7-3-6-20-25/h3,6-7,9-11,13-14,17,26-28H,1-2,4-5,8H2,(H,21,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

GCCHNJBHBGZOBQ-LSCFUAHRSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)N4C=CC=N4)N(C=N3)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)N4C=CC=N4)N(C=N3)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol is a complex molecule with potential biological activity. Its structure suggests that it may interact with various biological pathways, particularly due to the presence of the purine moiety and tetrahydrofuran structure. This article reviews current research findings regarding its biological activity, including mechanisms of action and potential therapeutic applications.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors in cellular pathways. The purine base is known to play a critical role in various biochemical processes, including DNA and RNA synthesis, making it a target for drug development.

Antimicrobial Activity

Research indicates that compounds containing a purine structure exhibit antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that pyrazole derivatives possess significant antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Cytotoxic Effects

The compound has also been evaluated for cytotoxicity against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the activation of caspase pathways. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Properties

In addition to antimicrobial and cytotoxic activities, the compound may exhibit anti-inflammatory effects. Research on similar tetrahydrofuran derivatives has indicated their potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis. The results showed that derivatives with structural similarities to our compound demonstrated significant inhibition of bacterial growth, suggesting a promising avenue for further development as an anti-tubercular agent .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of tetrahydrofuran derivatives on cancer cell lines. The compound was tested against various human cancer cells, revealing that it could effectively induce cell death at concentrations lower than those typically required for conventional chemotherapeutics .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities , making it a candidate for therapeutic applications:

  • Antitumor Activity : Studies have shown that derivatives of purine compounds can inhibit tumor cell proliferation. The incorporation of cyclopentylamino groups may enhance this activity through improved binding affinity to target enzymes or receptors.
  • Antiviral Properties : Similar compounds have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. This compound's structure may allow it to interact with viral polymerases or proteases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in nucleic acid metabolism suggests potential uses in treating diseases related to nucleic acid dysregulation.

Synthetic Methodologies

The synthesis of (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol has been explored through various methodologies:

  • Multi-step Synthesis : Researchers have developed multi-step synthetic routes involving the formation of the tetrahydrofuran ring followed by the introduction of the purine moiety. This approach allows for the modification of functional groups to optimize biological activity.
  • Functionalization Techniques : Functionalization of the tetrahydrofuran ring is crucial for enhancing solubility and bioavailability. Techniques such as alkylation and acylation have been employed to introduce diverse functional groups.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of several purine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent .

Case Study 2: Antiviral Activity

In another study focused on antiviral agents, derivatives similar to this compound were tested against HIV and Hepatitis C virus. The findings highlighted their ability to inhibit viral replication effectively, paving the way for further exploration in antiviral drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Adenosine Analogs

Compound Name 6-Position Substitution 2-Position Substitution Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclopentylamino 1H-Pyrazol-1-yl 351.36 Potential receptor modulation; research use
(2R,3R,4S,5R)-2-(6-Amino-8-((4-methylbenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Amino + 4-methylbenzylamino None ~352 (estimated) Protein conformational studies
(2R,3R,4S,5R)-2-(6-(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 1-(4-Bromobenzyl)-1H-triazol-4-yl None 457.24 Antiviral/antitumor research
(2R,3R,4S,5S)-2-{6-[(4-Chloro-2-fluorophenyl)amino]-9H-purin-9-yl}-5-[5-(2-methyl-2-propanyl)-1,3,4-oxadiazol-2-yl]tetrahydro-3,4-furandiol 4-Chloro-2-fluorophenylamino 1,3,4-Oxadiazol-2-yl 453.82 Kinase inhibition studies
(2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Chloro None 286.67 Nucleoside analog synthesis

Physicochemical Properties

  • Solubility: The hydroxymethyl and diol groups in the ribose backbone confer moderate water solubility, similar to other adenosine derivatives (e.g., reports solubility for a hydroxyethylamino analog).
  • Stability : Unlike fluorinated analogs (e.g., ), the absence of labile fluorine or azide groups (as in ’s 8l) may enhance stability under standard storage conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical integrity?

  • Methodology : Utilize nucleophilic substitution under anhydrous conditions with controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via HPLC or LC-MS to detect intermediates. Purify using reverse-phase chromatography to isolate stereoisomers .
  • Key Considerations : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent unwanted oxidation or side-chain reactions .

Q. What analytical techniques are most effective for confirming the stereochemistry of the tetrahydrofuran ring?

  • Methodology : Combine X-ray crystallography (for solid-state confirmation) with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy. Assign stereocenters using NOESY/ROESY to detect spatial proximity of protons in the furan ring .
  • Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for validation .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Protocol : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the cyclopentylamino group. For aqueous solutions, use pH 7.4 buffers with 1 mM EDTA to chelate metal ions that may catalyze degradation .
  • Safety : Follow GHS guidelines for acute toxicity (Category 4) by using face shields, nitrile gloves, and fume hoods during handling .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?

  • Approach : Re-evaluate assay conditions (e.g., ATP concentration, Mg2+^{2+} levels) to ensure consistency. Use isothermal titration calorimetry (ITC) to measure binding affinities directly, minimizing interference from fluorescent probes .
  • Troubleshooting : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific post-translational modifications affecting target engagement .

Q. How can the compound’s interaction with nucleic acids be characterized at the molecular level?

  • Techniques : Employ surface plasmon resonance (SPR) to quantify binding kinetics with DNA/RNA hairpins. Complement with molecular dynamics (MD) simulations to model hydrogen bonding between the hydroxymethyl group and nucleic acid bases .
  • Validation : Cross-validate using electrophoretic mobility shift assays (EMSAs) under varying ionic strengths .

Q. What in vivo delivery systems enhance bioavailability given the compound’s low solubility (e.g., <0.1 mg/mL)?

  • Solutions : Formulate with cyclodextrin-based nanoparticles or PEGylated liposomes to improve aqueous solubility. Monitor pharmacokinetics via radiolabeling (e.g., 14C^{14}\text{C}-tagged analogs) in rodent models .
  • Dosage Optimization : Conduct dose-escalation studies with LC-MS/MS quantification of plasma and tissue concentrations .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • Toxicity Mitigation : Pre-screen metabolites using human hepatocyte models to identify potential off-target effects .

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